1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers designing ATP-competitive kinase inhibitors often struggle to source regioisomerically pure imidazo[1,5-a]pyridine scaffolds with precise substitution patterns. 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid solves this by combining a pyridin-4-yl group at the 1-position with a carboxylic acid at the 3-position - an ideal fragment for hinge-region engagement and parallel library synthesis. • Kinase hinge recognition: Pyridine nitrogen interacts with the kinase hinge; 3-COOH forms salt bridges with conserved Lys residues or the ribose pocket. • Synthetic versatility: The 3-carboxylic acid enables rapid amide, ester, and heterocycle derivatization for hit-to-lead SAR expansion. • Custom synthesis: Supplied with full analytical characterization (HPLC, NMR, MS). Request quote for batch-specific purity and lead time.

Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
Cat. No. B13207950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid
Molecular FormulaC13H9N3O2
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=NC=C3
InChIInChI=1S/C13H9N3O2/c17-13(18)12-15-11(9-4-6-14-7-5-9)10-3-1-2-8-16(10)12/h1-8H,(H,17,18)
InChIKeyBXARIJOHGMGKGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic Acid: Overview


1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is a nitrogen-rich heterocyclic compound comprising a fused imidazo[1,5-a]pyridine core, a carboxylic acid moiety at the 3-position, and a pyridin-4-yl substituent at the 1-position. This scaffold belongs to the broader class of imidazo[1,5-a]pyridine derivatives, which have garnered significant attention due to their unique chemical structure, tunable optical behaviors, and diverse biological properties, including applications in optoelectronics, sensing, and as kinase inhibitors [1]. The presence of both a carboxylic acid handle and a heteroaromatic pyridine ring confers distinct physicochemical properties and enables further functionalization, making this compound a valuable building block for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Why 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic Acid Cannot Be Replaced


Within the imidazo[1,5-a]pyridine family, subtle structural variations profoundly impact key properties such as target engagement, solubility, and synthetic tractability. The specific combination of a pyridin-4-yl group at the 1-position and a carboxylic acid at the 3-position in this compound provides a unique vector for molecular recognition and chemical derivatization. Generic substitution with regioisomers (e.g., pyridin-3-yl or pyridin-2-yl analogs) or alternative aryl groups (e.g., phenyl) is not recommended, as these changes alter the molecule's electronic distribution, hydrogen-bonding capacity, and spatial orientation, which can significantly affect binding affinity to biological targets [1] and the efficiency of downstream synthetic transformations [2]. The following evidence guide quantifies these critical differences.

Quantitative Evidence: 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic Acid


Lipophilicity: Pyridin-4-yl vs. Phenyl Substituent

The introduction of a pyridin-4-yl group in place of a phenyl ring at the 1-position significantly reduces the lipophilicity of the imidazo[1,5-a]pyridine-3-carboxylic acid scaffold, as quantified by the predicted octanol-water partition coefficient (cLogP). This reduction improves the compound's aqueous solubility and reduces non-specific binding, which are critical factors for both in vitro assay performance and in vivo pharmacokinetics [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Hydrogen-Bonding: Carboxylic Acid vs. Ester

The presence of a carboxylic acid at the 3-position of 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid provides a critical handle for both intermolecular interactions and further chemical derivatization. Compared to the unsubstituted imidazo[1,5-a]pyridine core or its ethyl ester derivative, the carboxylic acid offers a predicted pKa of approximately 3.5-4.0, enabling it to act as a strong hydrogen-bond donor and acceptor under physiological conditions, which is essential for binding to biological targets such as kinases and proteases [1]. Additionally, the acid can be easily converted to amides, esters, or other functional groups, providing a versatile entry point for parallel synthesis and SAR exploration [2].

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Chemistry

Antibacterial Activity: 2-Pyridyl vs. 4-Pyridyl Isomer

A structure-activity relationship (SAR) study of 1-substituted pyridylimidazo[1,5-a]pyridine derivatives revealed that the position of the nitrogen atom on the pyridine ring significantly impacts antibacterial potency. While the most active compound in the series, 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a), exhibited an MIC50 range of 0.6-1.4 µg/mL against clinically relevant Gram-positive and Gram-negative bacteria, the corresponding 4-pyridyl isomer (structurally analogous to the target compound) showed a measurable but distinct activity profile. This difference underscores the importance of the exact substitution pattern for optimizing target engagement, likely due to altered molecular recognition at the cysteine protease active site [1].

Antibacterial Cysteine Protease Inhibition Medicinal Chemistry

Carboxylic Acid: A Versatile Derivatization Handle

The carboxylic acid group at the 3-position of 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid provides a versatile handle for a wide range of chemical transformations, enabling rapid diversification of the imidazo[1,5-a]pyridine core. This contrasts with analogs lacking a reactive functional group (e.g., 3-unsubstituted or 3-alkyl derivatives), which require more complex and lower-yielding routes for further elaboration. Common transformations include amide coupling (yielding amides), esterification (yielding esters), and reduction to the corresponding alcohol, all of which are high-yielding and well-established in both academic and industrial settings [1].

Organic Synthesis Medicinal Chemistry Building Blocks

Applications for 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic Acid


Kinase Inhibitor Fragment Library Design

The combination of a pyridin-4-yl group and a carboxylic acid makes this compound an ideal fragment for designing ATP-competitive kinase inhibitors. The pyridine nitrogen can interact with the kinase hinge region, while the carboxylic acid can form a salt bridge with a conserved lysine residue or engage the ribose pocket [1]. This scaffold can be rapidly elaborated into potent lead compounds using the carboxylic acid as a synthetic handle for introducing diversity elements.

Fluorescent Probe and Sensor Development

Imidazo[1,5-a]pyridine derivatives are known for their luminescent properties, which can be tuned by substituent effects [2]. 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid, with its extended conjugation and metal-coordinating pyridine nitrogen, is a promising candidate for developing novel fluorescent sensors or imaging agents. The carboxylic acid group further allows for bioconjugation to target biomolecules.

Cysteine Protease Profiling Tool

Based on the activity of structurally related 1-pyridylimidazo[1,5-a]pyridine derivatives as cysteine protease inhibitors [3], this compound serves as a valuable starting point for developing chemical probes to study the role of cysteine proteases in disease. The carboxylic acid can be used to attach affinity tags or reporter groups, enabling target identification and mechanism-of-action studies.

Parallel Synthesis of Diverse Compound Libraries

The carboxylic acid group at the 3-position is a versatile synthetic linchpin [4]. Researchers can use this compound to efficiently generate libraries of amides, esters, and other derivatives in a parallel fashion. This approach accelerates hit-to-lead optimization by enabling rapid exploration of chemical space around the imidazo[1,5-a]pyridine core.

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